molecular formula C16H12FN3O2S B2585366 N-(3-fluorophenyl)-2-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]acetamide CAS No. 941929-88-0

N-(3-fluorophenyl)-2-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]acetamide

Cat. No.: B2585366
CAS No.: 941929-88-0
M. Wt: 329.35
InChI Key: SIMLWQSPVYVCHY-UHFFFAOYSA-N
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Description

N-(3-fluorophenyl)-2-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]acetamide is a synthetic heterocyclic compound designed for advanced chemical and pharmaceutical research. This acetamide derivative features a complex molecular architecture incorporating dihydropyridazinone, thiophene, and fluorophenyl moieties, a combination known to be of significant interest in medicinal chemistry for probing biological activity. The structure is closely related to other pyridazinone derivatives investigated for their potential biological activities. The presence of the fluorophenyl group is often introduced to fine-tune the molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable chemical tool for structure-activity relationship (SAR) studies. Researchers can utilize this compound as a key intermediate or building block in the synthesis of more complex molecules, or as a reference standard in biochemical screening assays. Its heterocyclic core is analogous to structures found in compounds studied for various biological targets. As with many complex heterocycles, its mechanism of action would be highly dependent on the specific research context and target. This product is supplied for non-human research applications only. It is strictly for research use and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

N-(3-fluorophenyl)-2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12FN3O2S/c17-11-3-1-4-12(9-11)18-15(21)10-20-16(22)7-6-13(19-20)14-5-2-8-23-14/h1-9H,10H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIMLWQSPVYVCHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-fluorophenyl)-2-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]acetamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Pyridazinone Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.

    Introduction of the Thiophene Ring: The thiophene moiety can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using thiophene boronic acid or thiophene stannane.

    Fluorination: The fluorine atom can be introduced through electrophilic fluorination using reagents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

    Acetylation: The final step involves the acetylation of the intermediate compound to form the acetamide derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-fluorophenyl)-2-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to alcohols or amines.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H2O2) can be used.

    Reduction: Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activities such as enzyme inhibition or receptor binding.

    Medicine: It could be explored for its potential therapeutic effects, such as anti-inflammatory, anticancer, or antimicrobial properties.

    Industry: The compound may find applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(3-fluorophenyl)-2-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]acetamide would depend on its specific biological target. Potential mechanisms include:

    Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.

    Receptor Binding: It may interact with cellular receptors, modulating their activity and downstream signaling pathways.

    Pathways Involved: The compound could affect various molecular pathways, such as those involved in cell proliferation, apoptosis, or inflammation.

Comparison with Similar Compounds

2-(6-Oxo-3-phenyl-1,6-dihydropyridazin-1-yl)-N-[2-(trifluoromethyl)phenyl]acetamide ()

  • Key Differences : Replaces the thiophen-2-yl group with a phenyl ring and substitutes the 3-fluorophenyl with a 2-(trifluoromethyl)phenyl group.
  • The phenyl group may decrease π-π stacking compared to thiophene’s sulfur-mediated interactions .

2-(4-Chlorophenoxy)-N-{2-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]ethyl}acetamide ()

  • Key Differences: Incorporates a 4-chlorophenoxy group and an ethyl spacer between the pyridazinyl and acetamide moieties.

Compound X (CPX) ()

  • Structure : N-{2-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-2-[(6-oxo-1,6-dihydropyridin-3-yl)formamido]acetamide.
  • Key Differences: Replaces thiophene with furan and adds a secondary pyridinone ring.
  • Implications: Furan’s lower electron density compared to thiophene may reduce hydrophobic interactions, but the extended conjugated system in CPX enhances binding affinity (−8.1 kcal/mol), as reported in monoclonal antibody stabilization studies .

Thiophene-Containing Acetamide Derivatives

N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide ()

  • Key Differences : Features dual thiophene rings (one cyanated) instead of a pyridazinyl-thiophene system.
  • Synthesis: Synthesized via a two-step N-acylation of 2-aminothiophene-3-carbonitrile with activated 2-(thiophen-2-yl)acetic acid. The monoclinic P21/c crystal structure suggests strong intermolecular hydrogen bonding, which may influence solubility .

N-(3-Acetyl-2-thienyl)-2-bromoacetamide ()

  • Key Differences : Substitutes the pyridazinyl group with a bromoacetamide and adds an acetylated thiophene.

Pharmacologically Relevant Benzothiazole Analogues ()

  • Examples :
    • N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide
    • N-(6-Trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide
  • Key Differences : Benzothiazole core replaces pyridazinyl, with varied aryl substituents.
  • Implications: Benzothiazoles are known for kinase inhibition and anticancer activity. The trifluoromethyl group may enhance metabolic stability compared to the fluorophenyl group in the target compound .

Comparative Analysis Table

Compound Name Core Structure Key Substituents Binding Affinity (kcal/mol) Synthesis Route
N-(3-fluorophenyl)-2-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]acetamide Pyridazinyl-acetamide Thiophen-2-yl, 3-fluorophenyl Not reported Likely N-acylation (inferred)
2-(6-Oxo-3-phenyl-1,6-dihydropyridazin-1-yl)-N-[2-(trifluoromethyl)phenyl]acetamide Pyridazinyl-acetamide Phenyl, 2-(trifluoromethyl)phenyl Not reported Not specified
Compound X (CPX) Pyridazinyl-acetamide Furan-2-yl, pyridinone −8.1 Multi-step
N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide Thiophene-acetamide 3-Cyanothiophen-2-yl, thiophen-2-yl Not reported Two-step N-acylation

Biological Activity

N-(3-fluorophenyl)-2-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]acetamide is a synthetic compound that has garnered interest due to its potential biological activities, particularly attributed to its structural components, including the pyridazinone and thiophene moieties. This article aims to explore the biological activity of this compound, summarizing existing research findings and discussing its potential applications.

Chemical Structure and Properties

The molecular formula of this compound is C16H12FN3O2SC_{16}H_{12}FN_3O_2S, with a molecular weight of approximately 329.35 g/mol. The compound features a pyridazinone ring fused with a thiophene, which is hypothesized to contribute to its diverse biological activities.

PropertyValue
Molecular FormulaC16H12FN3O2SC_{16}H_{12}FN_3O_2S
Molecular Weight329.35 g/mol
CAS Number941929-88-0
SMILESO=C(Cn1nc(ccc1=O)c1cccs1)Nc1cccc(c1)F

Anti-inflammatory Properties

Compounds containing pyridazinone rings have demonstrated anti-inflammatory effects in various studies. The presence of the thiophene moiety may further enhance these properties due to its ability to inhibit pro-inflammatory cytokines. Although direct evidence for this specific compound is lacking, the chemical framework suggests a promising avenue for anti-inflammatory applications.

Anticancer Potential

The anticancer activity of similar pyridazinone derivatives has been explored extensively. These compounds often act by inhibiting key enzymes involved in cancer cell proliferation and survival. The unique structure of this compound may allow it to interact with molecular targets associated with various cancers, although specific studies are necessary to confirm this hypothesis.

Antimicrobial Activity

Thiophene derivatives are well-known for their antimicrobial properties. Preliminary data suggest that the combination of thiophene and pyridazinone in this compound could result in enhanced antibacterial and antifungal activities. Comparative studies with similar compounds could yield valuable insights into its efficacy against microbial pathogens.

Case Studies and Research Findings

While there are no direct studies published specifically on this compound, related research provides a foundation for its potential biological activity:

  • Pyridazinones : A study indicated that various pyridazinone derivatives exhibited significant anticonvulsant activity in animal models, suggesting that modifications can lead to enhanced therapeutic effects .
  • Thiophene Compounds : Research has shown that thiophene-containing compounds possess broad-spectrum antimicrobial properties, which could be beneficial in developing new antibiotics .
  • Anticancer Activity : Investigations into structurally similar compounds have revealed their ability to inhibit cancer cell growth through various mechanisms, including apoptosis induction and cell cycle arrest .

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